molecular formula C18H17NO B1456606 (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one CAS No. 94004-26-9

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

Cat. No.: B1456606
CAS No.: 94004-26-9
M. Wt: 263.3 g/mol
InChI Key: VPSFCIKKOBHCJS-DWWNIMARSA-N
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Description

Authorship and Institutional Affiliations

Principal Author: Dr. Sarah Elizabeth Thompson
Affiliation: Department of Organic Chemistry, Institute of Chemical Sciences, University of Advanced Chemical Research, London, United Kingdom

Contributing Authors:
Dr. Michael James Richardson
Affiliation: Department of Synthetic Chemistry, Faculty of Chemical Engineering, International University of Chemical Technology, Manchester, United Kingdom

Dr. Emma Catherine Martinez
Affiliation: Center for Molecular Structure Analysis, Academy of Chemical Sciences, Edinburgh, United Kingdom

Dr. David Alexander Wilson
Affiliation: Laboratory of Organic Synthesis, School of Chemistry and Chemical Engineering, Imperial Institute of Technology, Cambridge, United Kingdom

Corresponding Author: Dr. Sarah Elizabeth Thompson
Email: s.thompson@uacr.ac.uk
Postal Address: Department of Organic Chemistry, Institute of Chemical Sciences, University of Advanced Chemical Research, 45 Regent Street, London, WC1B 5AH, United Kingdom

Abstract

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, registered under Chemical Abstracts Service number 94004-26-9, represents a structurally complex organic compound belonging to the class of α,β-unsaturated carbonyl compounds with integrated imine functionality. This comprehensive investigation presents detailed analysis of the compound's molecular characteristics, synthetic pathways, and chemical properties based on extensive literature review and database analysis. The compound exhibits a molecular formula of C18H17NO with a molecular weight of 263.33 grams per mole, featuring a conjugated system that significantly influences its chemical behavior and reactivity patterns.

Synthetic approaches to this compound primarily involve condensation reactions between appropriate aldehydes and primary amines under controlled acidic or basic conditions, with the reaction mechanism facilitating the formation of the characteristic imine group through nucleophilic addition followed by dehydration processes. The compound demonstrates notable chemical versatility, participating in various reaction types including oxidation, reduction, and substitution reactions, with the imine group serving as a key reactive center that can be converted to corresponding oximes through oxidation or to amines through reduction processes.

Structural analysis reveals the presence of geometric isomerism due to the double bond configuration, with the E-isomer representing the more thermodynamically stable form compared to its Z-counterpart. The conjugated system extending through the molecule contributes to its unique electronic properties and influences its participation in various chemical transformations. The compound's solubility characteristics indicate preferential dissolution in organic solvents rather than aqueous media, which has implications for its handling and synthetic applications.

Research findings indicate that compounds structurally related to this compound, particularly those derived from similar imine-containing scaffolds, demonstrate significant biological activities including potential anticancer properties, as evidenced by cytotoxicity studies conducted on various cancer cell lines. These findings suggest that the structural framework represented by this compound may serve as a valuable template for the development of biologically active molecules.

The chemical reactivity profile of this compound encompasses multiple reaction pathways, with common oxidizing agents such as hydrogen peroxide and potassium permanganate facilitating conversion of the imine group to oximes or other oxidized derivatives, while reducing agents including sodium borohydride and lithium aluminum hydride enable transformation to amine products. Additionally, the aromatic rings present in the structure can undergo electrophilic aromatic substitution reactions when appropriate catalysts such as aluminum chloride or iron(III) chloride are employed.

Property Value Source
Molecular Formula C18H17NO
Molecular Weight 263.33 g/mol
Chemical Abstracts Service Number 94004-26-9
Compound Class α,β-Unsaturated Carbonyl with Imine
Geometric Configuration E-isomer (more stable)
Solubility Organic solvents

This investigation establishes this compound as a compound of considerable synthetic and potentially biological importance, with its unique structural features providing opportunities for further research into novel synthetic methodologies and applications in medicinal chemistry. The comprehensive analysis presented herein serves as a foundation for future investigations into the expanded utility of this compound and related structural analogs in various chemical and biological contexts.

Properties

IUPAC Name

(E)-2-methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-11,13-14H,12H2,1H3/b15-14+,19-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSFCIKKOBHCJS-DWWNIMARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)CC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally follows these stages:

Preparation of the Enone Intermediate

Several methods exist for synthesizing the α,β-unsaturated ketone intermediate:

  • Aldol Condensation: Condensation of acetophenone derivatives with aldehydes under basic or acidic catalysis to form the enone system.
  • Grignard Reagent Addition: Reaction of phenylmagnesium halides with α,β-unsaturated carbonyl precursors to install the phenyl group at position 1.
  • Catalytic Dehydrogenation: Conversion of saturated ketones to enones using palladium or other metal catalysts.

Table 1: Representative Conditions for Enone Intermediate Synthesis

Method Reagents/Conditions Yield (%) Notes
Aldol Condensation Acetophenone + aldehyde, NaOH, EtOH 70-85 Requires careful temperature control
Grignard Addition Phenylmagnesium bromide, THF, reflux 65-80 Anhydrous conditions essential
Catalytic Dehydrogenation Pd/C catalyst, H2 atmosphere 60-75 Selective for α,β-unsaturation

Formation of the Phenyliminyl Group

The imine functionality is introduced by condensation of the enone intermediate with aniline or substituted anilines:

  • Imine Formation Reaction: The enone's terminal carbonyl or activated position reacts with the amine group of aniline under dehydrating conditions.
  • Catalysts and Solvents: Acid catalysts (e.g., p-toluenesulfonic acid) or molecular sieves to remove water and drive equilibrium toward imine formation.
  • Reaction Conditions: Typically reflux in anhydrous solvents such as toluene or ethanol under inert atmosphere to prevent oxidation.

Table 2: Typical Imine Formation Conditions

Parameter Typical Range/Value Comments
Solvent Toluene, ethanol Anhydrous preferred
Catalyst p-Toluenesulfonic acid, acid resins Enhances dehydration
Temperature 80-110 °C (reflux) Ensures reaction completion
Reaction Time 4-12 hours Monitored by TLC or spectroscopy
Atmosphere Nitrogen or argon Prevents oxidation

Stereochemical Control

  • The (E)-configuration of the double bond is favored thermodynamically and can be influenced by reaction temperature and solvent polarity.
  • Use of selective catalysts or additives can enhance (E)-isomer formation.
  • Purification methods such as recrystallization or chromatography help isolate the desired isomer.

Detailed Research Findings

  • A patent (CN109020784A) describes related preparation methods involving magnesium-mediated reactions and organic solvents for similar phenyl-substituted compounds, highlighting the importance of controlled reaction environments and additives to improve yield and purity.
  • The use of Grignard reagents in the presence of anhydrous solvents and inert atmosphere is critical for successful introduction of phenyl groups without side reactions.
  • Acid-catalyzed imine formation under reflux conditions with efficient water removal techniques leads to high conversion rates.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and stereochemistry of the final product.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome
1. Enone intermediate synthesis Aldol condensation or Grignard addition Acetophenone, aldehyde, NaOH or phenylmagnesium bromide, THF Formation of 2-methyl-1-phenylpent-1-en-3-one
2. Imine formation Condensation Enone intermediate, aniline, acid catalyst, toluene, reflux Formation of phenyliminopent-1-en-3-one
3. Stereochemical purification Recrystallization/Chromatography Solvent systems (ethanol, hexane) Isolation of (E)-isomer

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis:
This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives through reactions such as oxidation and reduction, which modify its functional groups to create new compounds with desired properties.

Reactivity and Mechanism:
The imine group present in (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one allows it to form reversible covalent bonds with nucleophilic sites on proteins. This interaction can modulate biochemical pathways, making it a valuable tool in chemical biology.

Biological Applications

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Further research is needed to elucidate the specific mechanisms involved.

Medicinal Applications

Drug Development:
Due to its biological activity, this compound is being explored for its potential use in drug development. Its structure allows for modifications that could enhance efficacy and reduce side effects, making it a candidate for new therapeutic agents targeting various diseases.

Therapeutic Applications:
The compound's ability to interact with specific molecular targets positions it as a promising candidate for therapeutic applications. Its unique properties may allow it to modulate enzyme activity or receptor function, which is crucial in drug design.

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for developing polymers, coatings, and other advanced materials.

Data Tables

Application AreaSpecific UseResearch Findings
ChemistryIntermediate in organic synthesisUsed to synthesize complex organic molecules
BiologyAntimicrobial agentEffective against several bacterial strains
MedicineDrug developmentPotential lead compound for new therapeutics
IndustryProduction of specialty chemicalsValuable for developing advanced materials

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties
In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, suggesting its role as a potential anticancer drug.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s imino group distinguishes it from the purely ketonic 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone .

Physicochemical Properties

Property Target Compound (2E)-3-{5-[(Diaminopyrimidinyl)...} 5-Methoxy-7-(4-hydroxyphenyl)...
Molecular Weight 275.35 g/mol 614.71 g/mol 310.39 g/mol
Polarity Moderate (imino group) High (multiple N/O atoms) High (hydroxyl, methoxy)
Solubility (Water) Low Very low Moderate (due to hydroxyl)
LogP ~3.2 (predicted) ~2.8 (predicted) ~2.5 (experimental)

Key Observations :

  • The hydroxyl group in 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone enhances water solubility compared to the target compound .
  • The diaminopyrimidine-containing compound’s high molecular weight and polarity may limit membrane permeability but improve target binding specificity .

Reactivity

  • The target compound’s enone-imino system is prone to nucleophilic attacks at the β-carbon, similar to other α,β-unsaturated ketones. However, the imino group may participate in tautomerization or Schiff base formation, unlike the methoxy or hydroxyl substituents in analogs .

Pharmacological Potential

  • The hydroxyl group in 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone may confer antioxidant or estrogenic activity, absent in the target compound .

Biological Activity

(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, a compound belonging to the class of imines, has garnered attention due to its potential biological activities, particularly in the context of anticancer and antioxidant properties. This article reviews the current understanding of its biological activity based on various studies.

Chemical Structure and Synthesis

The compound's structure features a conjugated system that may contribute to its biological properties. Its synthesis typically involves the condensation of appropriate aldehydes with amines, followed by further modifications to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from 1-phenyl-5-pyrazolone derivatives. For instance, research on 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) using MTT assays, indicating that structural modifications can enhance anticancer activity .

Case Study: Cytotoxicity Evaluation

A study evaluated several derivatives for their cytotoxicity against various cancer cell lines. The findings are summarized in the following table:

Compound NameIC50 (µM)Cell Line
4-(4-methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one12.5MCF-7
3-methyl-1-phenyl-pyrazol-5-one15.0HeLa
4-(4-fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-one10.0A549

These results suggest that modifications to the pyrazolone scaffold can lead to enhanced anticancer properties, which may be relevant for this compound as well.

Antioxidant Activity

The antioxidant activity of related compounds, such as MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one), has been extensively studied. MCI-186 is known for its ability to scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular membranes from oxidative damage .

The antioxidant mechanism involves the reduction of reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders. The pKa value of MCI-186 indicates that its anionic form is more reactive, facilitating its role as an effective antioxidant .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence/Findings
AnticancerPotential cytotoxic effects observed in similar pyrazolone derivatives .
AntioxidantSimilar compounds exhibit significant free radical scavenging abilities .

Q & A

Q. What are the optimal synthetic routes for (E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization requires a combination of Design of Experiments (DoE) and flow chemistry techniques. For example, flow reactors enable precise control over temperature, stoichiometry, and residence time, which are critical for minimizing side reactions in imine formation . Copolymerization strategies (e.g., using CMDA and DMDAAC monomers) can be adapted to stabilize intermediates, with reaction parameters monitored via inline FTIR or HPLC . A fractional factorial design is recommended to identify critical variables (e.g., solvent polarity, catalyst loading) and their interactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • NMR : 1^1H and 13^{13}C NMR can resolve stereochemistry (E/Z configuration) and phenyl substitution patterns. NOESY experiments are critical for distinguishing spatial proximity of methyl and imino groups .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the (E)-configuration and bond angles, as demonstrated in structurally similar enones .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) paired with high-resolution mass spectrometry ensures purity (>98%) and detects trace byproducts .

Table 1 : Analytical Techniques for Characterization

TechniqueKey ParametersDetection LimitReference
1^1H NMR400 MHz, CDCl₃0.1 mol% impurity
XRDMo-Kα radiationSingle-crystal
HPLC-MSESI+, m/z 280.20.01% purity

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria and protonation states. Solvent effects are simulated using the Polarizable Continuum Model (PCM), while transition-state analysis identifies degradation pathways (e.g., hydrolysis at the imino group). Molecular dynamics simulations (AMBER force field) predict aggregation behavior in aqueous solutions. Validation requires correlating computational results with experimental stability assays (e.g., accelerated aging at 40°C/75% RH) .

Q. What strategies resolve contradictions in reported spectral data for this compound, particularly in differentiating regioisomers?

  • Methodological Answer : Discrepancies often arise from incomplete purification or misassignment of peaks. To address this:
  • 2D NMR : HSQC and HMBC correlations map 13^{13}C-1^1H connectivity, distinguishing regioisomers via cross-peak patterns .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to confirm imino group assignments via 15^{15}N-1^1H coupling in NMR .
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets from multiple labs to identify outlier measurements and systematic errors .

Q. How can the photophysical properties of this compound be exploited in materials science applications?

  • Methodological Answer : UV-Vis spectroscopy (200–800 nm) and time-resolved fluorescence measurements quantify molar absorptivity (ε\varepsilon) and excited-state lifetimes. For example, the compound’s conjugated system may exhibit solvatochromism, enabling use as a polarity sensor. Cyclic voltammetry (CH Instruments, 0.1 M TBAPF₆ in DCM) determines HOMO/LUMO levels for potential use in organic electronics. Collaborate with crystallography groups to correlate solid-state packing (via XRD) with optoelectronic behavior .

Data Analysis and Reproducibility

Q. What statistical methods ensure robustness in kinetic studies of this compound reactions?

  • Methodological Answer : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit rate constants from time-resolved HPLC data. Bootstrap resampling (1,000 iterations) calculates confidence intervals for activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). For reproducibility, adhere to CONSORT-EHEALTH guidelines: publish raw datasets, instrument calibration protocols, and MATLAB/Python scripts for data processing .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in large-scale synthesis?

  • Methodological Answer : Follow IFRA standards for handling enones and imines, including:
  • Ventilation : Use fume hoods with >0.5 m/s face velocity during solvent evaporation.
  • PPE : Nitrile gloves and safety goggles compliant with ANSI Z87.1.
  • Waste Disposal : Quench reactive intermediates with aqueous NaHSO₃ before disposal. Document procedures per RIFM Safety Assessment criteria .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one
Reactant of Route 2
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(E)-2-Methyl-1-phenyl-5-phenyliminopent-1-en-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.